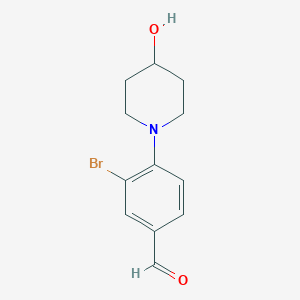
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde
Overview
Description
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H14BrNO2 . It has a molecular weight of 284.15 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde consists of a benzene ring substituted with a bromine atom, a hydroxypiperidinyl group, and an aldehyde group .Physical And Chemical Properties Analysis
The predicted melting point of 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde is 440.7±45.0 °C and its predicted density is 1.523±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biological Evaluation
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde, while not directly mentioned, is part of a broader class of compounds involved in the synthesis and characterization of organic molecules with potential biological activities. For instance, a study focused on the synthesis and characterization of dihydropyrimidine derivatives, which involved compounds with structural similarities to 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde. These synthesized compounds were evaluated for their antimicrobial activities, demonstrating the chemical's role in producing potentially therapeutic agents (Sherekar, Kakade, & Padole, 2021).
Chemical Synthesis Improvement
Another research domain for this chemical is the improvement of synthetic processes for related compounds. A study described the optimization of synthetic pathways for benzaldehyde derivatives, potentially including methods applicable to 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde. This research underscores the importance of developing more efficient, cost-effective synthetic routes for complex organic molecules (Feng, 2002).
Antagonist Benzamide Derivatives
In the realm of medicinal chemistry, derivatives of 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde are used in the synthesis of non-peptide small molecular antagonists. These compounds, including benzamide derivatives, have been characterized for their structure and tested for biological activity, highlighting the chemical's contribution to developing new therapeutic agents (Bi, 2015).
Photolabile Protecting Groups
The compound has also been explored in the context of photolabile protecting groups for aldehydes and ketones. A study demonstrated the use of a bromo-substituted compound as a photoremovable protecting group, showcasing an innovative application in synthetic chemistry where controlled release of protected functional groups is required (Lu, Fedoryak, Moister, & Dore, 2003).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-7-9(8-15)1-2-12(11)14-5-3-10(16)4-6-14/h1-2,7-8,10,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKBFCRCJMWPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9H-fluoren-9-yl)methyl (8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B1472816.png)
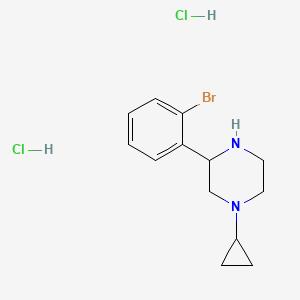

![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)
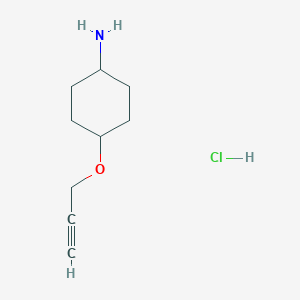
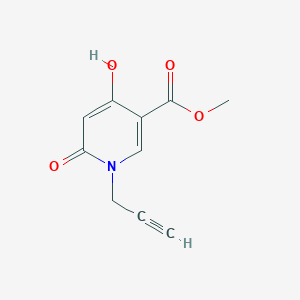

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
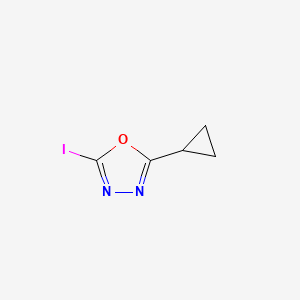

![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)

![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)